molecular formula C11H19Cl2N3O B13201329 N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride

Cat. No.: B13201329
M. Wt: 280.19 g/mol
InChI Key: QDFUBIZUPQHABW-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group and a dimethylamino group attached to a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride typically involves the reaction of 4-aminophenylamine with 3-dimethylaminopropanoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and yield. The final product is typically isolated by filtration, washed, and dried to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact molecular targets and pathways can vary, but typically involve interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-2-(dimethylamino)propanamide
  • N-(4-aminophenyl)propanamide
  • 4-(dimethylamino)pyridine

Uniqueness

N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.19 g/mol

IUPAC Name

N-(4-aminophenyl)-3-(dimethylamino)propanamide;dihydrochloride

InChI

InChI=1S/C11H17N3O.2ClH/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10;;/h3-6H,7-8,12H2,1-2H3,(H,13,15);2*1H

InChI Key

QDFUBIZUPQHABW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)NC1=CC=C(C=C1)N.Cl.Cl

Origin of Product

United States

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